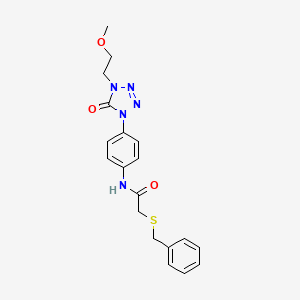
2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzylthio group, a tetrazole moiety, and an acetamide functional group. The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Benzylthio Group : Reacting benzyl chloride with thiourea.
- Synthesis of the Tetrazole Moiety : Utilizing 2-methoxyethyl and other reagents to create the tetrazole ring.
- Final Coupling Reaction : Combining the synthesized components to form the final structure.
Biological Activity
Research has demonstrated that compounds with similar structures exhibit a variety of biological activities including:
- Antimicrobial Activity : Many thiazole and tetrazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives of tetrazoles have been reported to possess potent activity against various pathogens, including resistant strains .
- Anti-inflammatory Effects : Some studies have indicated that benzothiazole derivatives can inhibit pro-inflammatory enzymes like 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range .
- Anticancer Potential : The compound's structural components suggest potential activity against cancer cell lines. For example, related compounds have demonstrated inhibitory effects on proliferation in human liver and breast cancer cell lines .
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Enzyme Inhibition : The benzylthio group may interact with thiol-containing enzymes, leading to inhibition of key metabolic pathways.
- Receptor Modulation : The tetrazole moiety could modulate receptor activity involved in inflammatory responses or tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : Research indicated that certain tetrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimal inhibitory concentrations (MIC) below 50 µg/mL .
- Anti-inflammatory Research : A study focused on benzothiazole derivatives showed promising results in reducing inflammation through inhibition of LO, suggesting potential therapeutic applications for inflammatory diseases .
- Cancer Cell Line Testing : Compounds structurally related to this compound were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing moderate to high inhibitory effects on cell proliferation .
Data Summary Table
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-12-11-23-19(26)24(22-21-23)17-9-7-16(8-10-17)20-18(25)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGLSKYPKFXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














